(S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
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Overview
Description
(S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. This compound is characterized by its unique structure, which includes a benzyl group, a methoxy(methyl)amino group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate typically involves the reaction of a suitable amine with a carbamate precursor. One common method is the reaction of benzylamine with a protected amino acid derivative, followed by deprotection and subsequent carbamoylation using dimethyl carbonate or other carbamoylating agents . The reaction conditions often include the use of catalysts such as iron-chrome catalysts (e.g., TZC-3/1) to achieve high yields and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow systems to enhance efficiency and scalability. The use of environmentally benign reagents and catalysts is emphasized to minimize the environmental impact. For example, dimethyl carbonate is preferred over phosgene due to its lower toxicity and environmental footprint .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate
- 2-Methoxyphenyl isocyanate
Uniqueness
(S)-Benzyl (1-(methoxy(methyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is unique due to its specific chiral configuration and the presence of both benzyl and carbamate groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability and reactivity, which are advantageous in synthetic and medicinal chemistry .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-12(2)10-14(15(19)18(3)21-4)17-16(20)22-11-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3,(H,17,20)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWGAKSJXWSJMA-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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